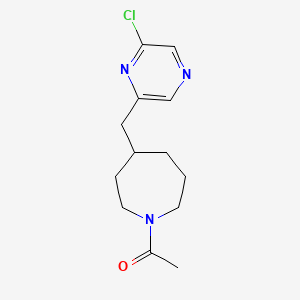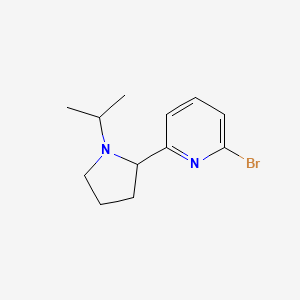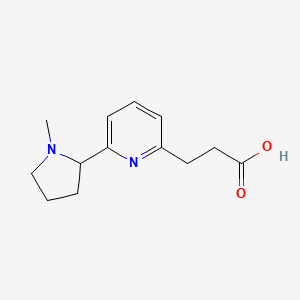
Ácido 3-(6-(1-metilpirrolidin-2-il)piridin-2-il)propanoico
Descripción general
Descripción
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C13H18N2O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with a methylpyrrolidine group and a propanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the propanoic acid group under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Mecanismo De Acción
The mechanism by which 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring and the methylpyrrolidine group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares the pyridine and methylpyrrolidine structure but lacks the propanoic acid group.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have similar structural features and biological activities.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the propanoic acid group enhances its solubility and reactivity, making it a valuable compound in various research contexts.
Propiedades
IUPAC Name |
3-[6-(1-methylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZKDGWGLUHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





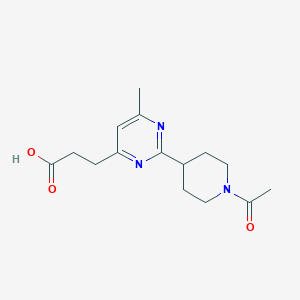

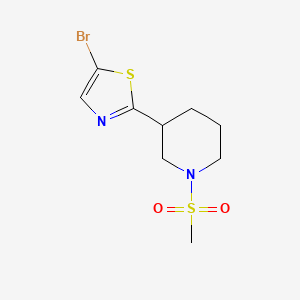


![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)
